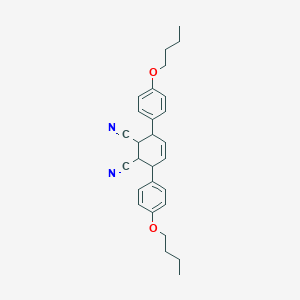
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile is an organic compound with a complex structure It is characterized by the presence of two butoxyphenyl groups attached to a cyclohexene ring, which also contains two nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a cyclization reaction to form the cyclohexene ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Similar in structure but contains epoxy groups instead of butoxyphenyl groups.
3,6-Diphenyl-cyclohex-4-ene-1,2-dicarboxylic acid: Similar cyclohexene core but with carboxylic acid groups instead of nitriles.
Uniqueness
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile is unique due to the presence of butoxyphenyl groups, which can influence its solubility, reactivity, and potential applications. The combination of nitrile groups and the cyclohexene ring also provides distinct chemical properties that differentiate it from similar compounds.
属性
CAS 编号 |
88173-33-5 |
|---|---|
分子式 |
C28H32N2O2 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
3,6-bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H32N2O2/c1-3-5-17-31-23-11-7-21(8-12-23)25-15-16-26(28(20-30)27(25)19-29)22-9-13-24(14-10-22)32-18-6-4-2/h7-16,25-28H,3-6,17-18H2,1-2H3 |
InChI 键 |
QKLHVENVSYUZRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2C=CC(C(C2C#N)C#N)C3=CC=C(C=C3)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)

![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)
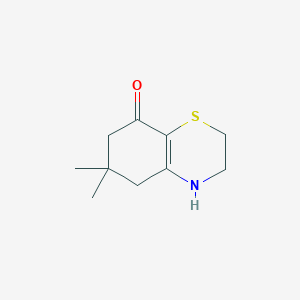
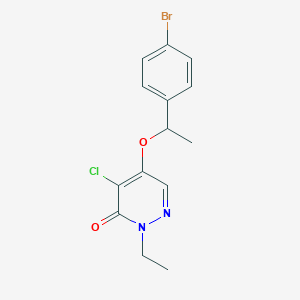
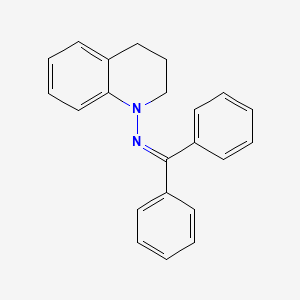
![4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B14387979.png)
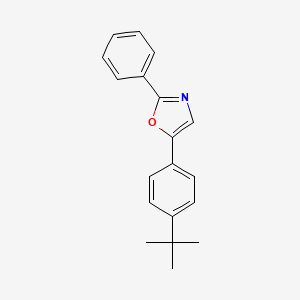
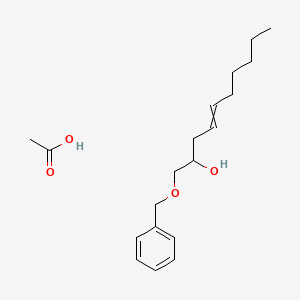
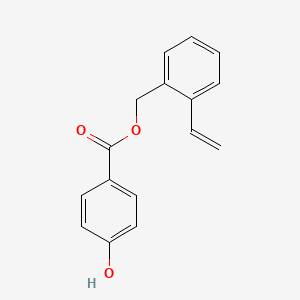
methanone](/img/structure/B14388023.png)
